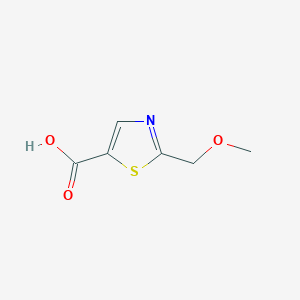

5-Thiazolecarboxylic acid, 2-(methoxymethyl)-

Description

5-Thiazolecarboxylic acid, 2-(methoxymethyl)- is a thiazole derivative characterized by a methoxymethyl substituent at the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, owing to their heterocyclic aromatic structure and functional group versatility . The methoxymethyl group likely enhances solubility and modulates electronic effects, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-3-5-7-2-4(11-5)6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBZOHUAJZKARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59855-96-8 | |

| Record name | 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It’s worth noting that thiazole derivatives are often involved in various biological activities, suggesting that this compound may interact with its targets in a complex manner.

Biological Activity

5-Thiazolecarboxylic acid, 2-(methoxymethyl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

5-Thiazolecarboxylic acid, 2-(methoxymethyl)- features a thiazole ring that is known for its diverse biological properties. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thioamide derivatives and α-halo acids.

- Introduction of the Methoxymethyl Group : This step often employs alkylation reactions using methoxymethyl chloride in the presence of a base.

Biological Activity

The biological activity of 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- can be categorized into several key areas:

1. Antimicrobial Activity

- Thiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that 5-thiazolecarboxylic acids exhibit inhibition against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function .

2. Anticancer Properties

- Recent investigations have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines by activating specific apoptotic pathways and inhibiting cell proliferation . For example, a study reported that thiazole derivatives could effectively target mitotic kinesins, leading to multipolar spindle formation in centrosome-amplified cancer cells .

3. Anti-inflammatory Effects

- Compounds containing thiazole rings have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation .

The mechanism by which 5-Thiazolecarboxylic acid, 2-(methoxymethyl)- exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit HSET (KIFC1), a mitotic kinesin essential for proper spindle formation during cell division .

- Receptor Interaction : The structural features of the thiazole ring facilitate interactions with various receptors and proteins, altering their activity and leading to downstream biological effects.

Case Studies

Several case studies illustrate the biological activity of 5-Thiazolecarboxylic acid, 2-(methoxymethyl)-:

- Study on Anticancer Activity : A high-throughput screening identified derivatives that inhibited HSET with micromolar potency. These compounds induced multipolarity in cancer cells, suggesting potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5-Thiazolecarboxylic acid derivative | 2.7 | HSET |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Potential

Recent studies have indicated that thiazole derivatives, including 5-thiazolecarboxylic acid derivatives, exhibit significant antidiabetic properties. For instance, a novel derivative known as NDTD (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) was shown to attenuate hyperglycemia and improve insulin sensitivity in diabetic models. The compound's antioxidant and anti-inflammatory effects contributed to its efficacy in reversing metabolic disturbances associated with diabetes .

1.2 Xanthine Oxidase Inhibition

Research has demonstrated that thiazolecarboxylic acid derivatives can serve as potent inhibitors of xanthine oxidase, an enzyme involved in uric acid production. A series of synthesized compounds were evaluated for their inhibitory activity, with one compound (GK-20) showing an IC50 value of 0.45 μM, indicating high potency. The structure-activity relationship revealed that para-substitution on the aromatic ring significantly enhances inhibitory potential .

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of 5-thiazolecarboxylic acid derivatives typically involves reactions between thiazole carboxylic acids and various amines or other functional groups. For example, a novel synthetic route was developed for producing aryl-substituted 2-amino-5-thiazole-carboxamides, which are intermediates in pharmaceutical synthesis . This method highlights the versatility of thiazole derivatives in creating compounds with diverse biological activities.

2.2 Case Study: Derivative Efficacy

A study focused on the pharmacological effects of various thiazole derivatives showed that modifications at the carboxylic acid position significantly alter biological activity. The derivatives were tested for their effects on lipid profiles and inflammatory markers in diabetic animal models, demonstrating their potential as therapeutic agents against metabolic disorders .

Toxicological Studies

3.1 Safety Profiles

Although the therapeutic potential of 5-thiazolecarboxylic acid derivatives is promising, safety assessments are crucial. Toxicological studies have indicated varying degrees of safety depending on the specific derivative and its dosage. For instance, certain compounds were found to be well-tolerated in animal models without significant adverse effects on liver or kidney function .

Comparative Analysis of Thiazole Derivatives

| Derivative | IC50 (μM) | Therapeutic Use | Safety Profile |

|---|---|---|---|

| NDTD (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) | Not specified | Antidiabetic agent | Good |

| GK-20 (Thiazole derivative) | 0.45 | Xanthine oxidase inhibitor | Moderate |

| 4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivative | Not specified | Antioxidant and anti-inflammatory | Varies by compound |

Comparison with Similar Compounds

Comparison with Similar Thiazolecarboxylic Acid Derivatives

The following table compares structural features, molecular properties, and applications of 5-thiazolecarboxylic acid derivatives, including analogs from the evidence:

Structural and Functional Insights

Substituent Effects :

- Methoxy vs. Methoxymethyl : Methoxy groups (e.g., in 3-methoxy-1,2-thiazole-5-carboxylic acid ) increase electron density on the thiazole ring, enhancing nucleophilic reactivity. The methoxymethyl group in the target compound may offer greater steric flexibility and improved solubility.

- Aromatic vs. Aliphatic Substituents : Chlorophenyl () and dimethoxyphenethyl () groups introduce π-π stacking capabilities, beneficial for targeting hydrophobic enzyme pockets. In contrast, ethyl and methyl groups () prioritize metabolic stability .

Synthetic Methods :

- Biological Activities: Anticancer Potential: Derivatives with aromatic substituents (e.g., chlorophenyl in ) show promise in targeting kinases or tubulin, while ethyl/methyl analogs () may act as prodrugs . Antimicrobial Activity: Amino and ester groups () could enhance membrane permeability, improving efficacy against bacterial targets .

Q & A

Basic Question

- NMR : ¹H/¹³C NMR identifies methoxymethyl (-OCH₃) and carboxylic acid (-COOH) groups. For example, the methoxymethyl proton appears as a singlet at δ ~3.4 ppm .

- HPLC-UV/HRMS : Validates purity (>97%) and molecular weight (e.g., m/z 218.25 for 2-methyl-4-phenylthiazole-5-carboxylic acid) .

Advanced Research Question

- Continuous Flow Reactors : Reduce reaction times and improve reproducibility for cyclization steps .

- Green Chemistry Approaches : Replace halogenated solvents with ethanol/water mixtures to minimize waste .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, catalyst loading) using software like MODDE® .

How can researchers validate the stability of 5-Thiazolecarboxylic acid derivatives under varying storage conditions?

Basic Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.